molecular formula C23H24N2O4S B2470143 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899917-56-7

3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2470143
CAS RN: 899917-56-7
M. Wt: 424.52
InChI Key: YCNUHKYFIAZRHL-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The compound demonstrates promising antimicrobial and anti-proliferative activities. A related compound, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, showed potent inhibitory activities against pathogenic bacteria and yeast-like pathogenic fungus Candida albicans. Its derivatives also displayed significant anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Antibacterial and Antifungal Activities

Compounds similar to 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione, specifically isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones, were synthesized and showed significant biological activity against standard strains, suggesting potential antibacterial and antifungal applications (Rajanarendar et al., 2010).

Synthesis of Novel Heterocyclic Compounds

Research has shown the compound's utility in synthesizing various novel heterocyclic compounds. Studies involving the synthesis of different diazaspiro compounds, such as 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, indicate its potential in creating new chemical entities with varied applications (Attanasi et al., 2001).

Potential as a Glucagon Receptor Antagonist

A related compound, N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822), has been developed as a potent human glucagon receptor antagonist. This suggests potential applications of 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione in metabolic disorder treatments (Demong et al., 2014).

properties

IUPAC Name

[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-27-17-8-6-15(7-9-17)21(26)25-22(30)20(24-23(25)10-4-5-11-23)16-12-18(28-2)14-19(13-16)29-3/h6-9,12-14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNUHKYFIAZRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

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